molecular formula C18H23NO4 B8464731 1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

Cat. No.: B8464731
M. Wt: 317.4 g/mol
InChI Key: AZQAWYLYNVTJML-UHFFFAOYSA-N
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Description

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, tert-butyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts like PTSA–ZnCl2 . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could modulate biochemical pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 4-phenyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-10-14(13-8-6-5-7-9-13)15(12-19)16(20)22-4/h5-9H,10-12H2,1-4H3

InChI Key

AZQAWYLYNVTJML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 153 mg of 1-(t-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydronicotinic acid in 1 mL of THF and 1 mL of MeOH was added 0.6 mL of TMSCHN2 (2M in hexanes). The reaction was stirred at room temperature for 2 h and concentrated under vacuum. The residue was purified by flash chromatography eluting with 20% EtOAc in hexanes to provide 116 mg of the title compound: 1H NMR (300 MHz, CDCl3): δ1.5 (s, 9H), 2.5-2.6 (m, 2H), 3.5 (s, 3H), 3.6 (t, 2H), 4.2-4.3 (m, 2H), 7.1-7.2 (m, 2H), 7.2-7.4 (m, 3H). RF : 0.68 (50% EtOAc in hexanes).
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153 mg
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reactant
Reaction Step One
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0.6 mL
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1 mL
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1 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyl 3-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate (1.95 g, 5 mmol) and phenylboronic acid (1.22 g, 10 mmol) in Dioxane (20 ml) was added Pd(dppf)Cl2 and a solution of Na2CO3 (3.18 g, 30 mmol) in water (6 mL), after degassed with N2 for 5 min, the reaction was heated at 100° C. for 15 h, the mixture was cooled to room temperature, diluted with EtOAc, organic layer was washed with water, brine, dried and concentrated to give crude product, which was purified by column (Hexanes/EtOAc=3:1) to give 1-tert-butyl 3-methyl 4-phenyl-5,6-dihydropyridine-1,3(2H)-dicarboxylate (740 mg).
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1.22 g
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20 mL
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solvent
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0 (± 1) mol
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catalyst
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3.18 g
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reactant
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6 mL
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